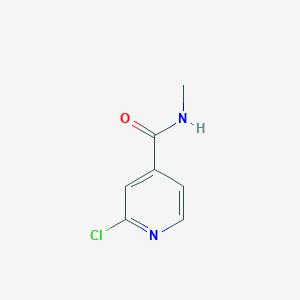

2-chloro-N-methylisonicotinamide

Descripción

2-Chloro-N-methylisonicotinamide (CAS 131418-11-6) is a substituted pyridine derivative with a chlorine atom at the 2-position and a methyl-substituted amide group at the 4-position. Its molecular formula is C₇H₆ClN₂O, and it is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research . The compound is commercially available from suppliers such as Leayan Reagent (250 mg, ¥108; 1 g, ¥394) and BLDpharm (code BD171257), though some vendors like CymitQuimica have listed it as discontinued .

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-7(11)5-2-3-10-6(8)4-5/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCPKEZVYGEGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568468 | |

| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131418-11-6 | |

| Record name | 2-Chloro-N-methylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most efficient route involves cyclocondensation between 3-chloroacrolein (95% purity) and 2-cyano-N-methylacetamide (98% purity) in 1,2-dichloroethane at 65°C, catalyzed by triethylamine hydrochloride. A composite catalyst comprising 8% tin chloride (SnCl₂) and 1% zinc supported on silica powder enhances cyclization efficiency, achieving a 98.36% yield after 4 hours. The reaction proceeds via nucleophilic attack of the cyano group on the α,β-unsaturated aldehyde, followed by intramolecular cyclization to form the pyridine core.

Table 1: Optimized Parameters for Cyclocondensation

| Parameter | Value/Component |

|---|---|

| Reactants | 3-Chloroacrolein, 2-Cyano-N-methylacetamide |

| Solvent | 1,2-Dichloroethane |

| Catalyst | SnCl₂/Zn/SiO₂ (8:1:91 wt%) |

| Temperature | 65°C (cyclization), 80°C (final activation) |

| Reaction Time | 4 hours (main), 2 hours (post-catalyst) |

| Yield | 98.36% |

Post-Reaction Processing

Post-catalytic treatment involves hot filtration to recover the silica-supported catalyst, followed by decolorization with activated carbon at 50°C. Solvent evaporation under reduced pressure yields 97.5% pure product, with residual intermediates below 0.1%. This method’s scalability is limited by the handling of 3-chloroacrolein, a volatile and toxic compound requiring stringent temperature control.

Chlorination and Directed Dechlorination of Citrazinic Acid

Two-Step Synthesis Pathway

An alternative approach starts with citrazinic acid, which undergoes chlorination using tetramethylammonium chloride (TMACl) and phosphorus oxychloride (POCl₃) to yield 2,6-dichloroisonicotinic acid. Subsequent directed dechlorination via hydrogenolysis selectively removes the 6-chloro substituent, forming 2-chloroisonicotinic acid. Conversion to the target amide involves treating the acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methylamine.

Table 2: Citrazinic Acid Route Performance Metrics

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | TMACl, POCl₃, 110°C, 8h | 78–82% |

| Dechlorination | H₂/Pd-C, EtOH, 50°C, 6h | 65–70% |

| Amidation | SOCl₂ → CH₃NH₂, THF, 0°C | 85–88% |

Limitations and Improvements

This method’s multi-step nature reduces overall yield (≈45–50% combined) compared to direct cyclocondensation. However, it avoids handling hazardous acrolein derivatives. Recent optimizations using flow chemistry have reduced dechlorination time to 2 hours, improving throughput.

Comparative Analysis of Methodologies

Efficiency and Scalability

The cyclocondensation route () outperforms citrazinic acid derivatization in yield (98.36% vs. 45–50%) and step economy (1 vs. 3 steps). However, the latter offers advantages in raw material cost and safety, as citrazinic acid is commercially abundant and non-volatile.

Environmental and Economic Considerations

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-N-methylisonicotinamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products:

Nucleophilic Substitution: Substituted isonicotinamides with various functional groups.

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as primary or secondary amines.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of 2-chloro-N-methylisonicotinamide typically involves the chlorination of isonicotinamide. A common method includes reacting isonicotinamide with thionyl chloride (SOCl2) under controlled conditions. This process can be optimized for high yield and purity, minimizing by-products and waste.

Chemical Reactions:

The compound can undergo several chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction: It can participate in oxidation-reduction reactions.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Chemistry

2-Chloro-N-methylisonicotinamide serves as a crucial building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Its unique substitution pattern imparts distinct chemical properties that enhance its utility in research.

Biology

The compound has been utilized in biological studies, particularly concerning enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows researchers to investigate its potential interactions within various biochemical pathways.

Medicine

Research into the therapeutic effects of 2-chloro-N-methylisonicotinamide is ongoing, focusing on its antimicrobial and anticancer properties. For instance, studies have shown that this compound can activate plant defense mechanisms against pathogens like Pyricularia oryzae, suggesting potential applications in agricultural biotechnology .

Case Study: Induced Resistance in Rice Plants

- Objective: To evaluate the compound's effect on rice plants infected with Pyricularia oryzae.

- Findings: The application of 2-chloro-N-methylisonicotinamide did not exhibit direct fungicidal activity but significantly enhanced the rice plant's defense response by increasing the activity of defense-related enzymes such as lipoxygenase and phenylalanine ammonia-lyase.

Industry

In industrial applications, 2-chloro-N-methylisonicotinamide is involved in developing agrochemicals and specialty chemicals. Its role as an intermediate in chemical synthesis makes it valuable for producing various agricultural products .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-methylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparación Con Compuestos Similares

Structural Analogs and Key Properties

The following table summarizes the structural and functional differences between 2-chloro-N-methylisonicotinamide and its closest analogs:

Structural and Functional Analysis

Position of Substituents: The 2-chloro group is a common feature across all analogs, enhancing electrophilicity for nucleophilic substitution reactions.

Electronic Effects :

- Electron-withdrawing groups (e.g., Cl) at the 2-position deactivate the pyridine ring, directing reactions to the 4-position.

- N-Methoxy-N-methylamide in 2-chloro-N-methoxy-N-methylisonicotinamide (CAS 250263-39-9) introduces steric hindrance and alters hydrogen-bonding capacity, which may influence crystallinity and solubility .

Applications :

- 2-Chloro-N-methylisonicotinamide : Used in kinase inhibitor synthesis due to its stable amide bond and methyl group .

- 2-Chloro-6-methylnicotinamide : Employed in peptide coupling reactions owing to its primary amide functionality .

- Aryl-Substituted Analogs (e.g., CAS 57841-61-9): Serve as impurities or metabolites in NSAID development .

Pharmacological Potential

- Analogs with bulky substituents (e.g., 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide) exhibit enhanced binding affinity to cyclooxygenase (COX) enzymes, though toxicity profiles require further optimization .

- 2-Chloro-N-methoxy-N-methylisonicotinamide has been patented for use in antiviral agents, highlighting the role of methoxy groups in modulating bioactivity .

Actividad Biológica

2-Chloro-N-methylisonicotinamide (C₇H₈ClN₂O) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a chlorine atom at the 2-position and a methyl group attached to the nitrogen atom of the amide functional group. This structure enhances its electrophilic character, making it suitable for various biological interactions.

Target Enzymes and Receptor Interaction

Research indicates that 2-chloro-N-methylisonicotinamide acts as an enzyme inhibitor and may interact with specific receptors within biological systems. Its structure allows it to bind effectively to targets involved in metabolic pathways, potentially influencing cellular processes such as:

- Enzyme inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis or act as competitive inhibitors for essential nutrients within bacteria.

- Receptor binding : The compound's ability to interact with various receptors suggests potential roles in modulating physiological responses.

Antimicrobial Properties

Studies have shown that 2-chloro-N-methylisonicotinamide exhibits moderate antibacterial properties. It has been tested against various bacterial strains, indicating its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may also possess anti-inflammatory activities. Its structural similarities to known anti-inflammatory agents support further investigation into its therapeutic potential in inflammatory diseases.

Synthesis and Biological Testing

The synthesis of 2-chloro-N-methylisonicotinamide has been documented in literature, often involving reactions with chlorinated precursors. Various studies have explored its biological activity:

-

Antibacterial Activity : In a study assessing the antibacterial efficacy of several isonicotinamide derivatives, 2-chloro-N-methylisonicotinamide demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Compound MIC (µg/mL) Bacterial Strain 2-Chloro-N-methylisonicotinamide 32 Staphylococcus aureus Control Antibiotic (e.g., Penicillin) 16 Staphylococcus aureus - Enzyme Inhibition Studies : Kinetic assays revealed that 2-chloro-N-methylisonicotinamide acts as a competitive inhibitor for certain enzymes involved in bacterial metabolism. This was demonstrated through molecular docking simulations that predicted strong binding affinities to target enzymes.

Pharmacokinetics

The pharmacokinetic profile of 2-chloro-N-methylisonicotinamide suggests good stability and reactivity, which are beneficial for its application in organic synthesis and medicinal chemistry. Its absorption and distribution characteristics are yet to be fully elucidated but are expected to follow patterns similar to other isonicotinamide derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-methylisonicotinamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Multi-step synthetic pathways, such as coupling chloro-substituted pyridine precursors with methylamine derivatives, are commonly employed. For example, analogous compounds like AZD8931 involve 11-step syntheses with yields of 2–5% . To ensure reproducibility, document reaction parameters (temperature, solvent, catalysts) in detail and validate intermediate purity via HPLC or TLC. Experimental sections should follow journal guidelines, including clear procedural descriptions and characterization data for key intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 2-chloro-N-methylisonicotinamide, and how should data interpretation account for potential structural isomers?

- Methodological Answer : Use a combination of H/C NMR to confirm substituent positions and chlorine/methyl group integration. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch near 1650 cm). For structural isomers, compare experimental vibrational frequencies with density functional theory (DFT)-calculated spectra, applying scaling factors (e.g., 0.9613 for B3-LYP/6-31G(d)) to harmonize harmonic and anharmonic frequencies .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of 2-chloro-N-methylisonicotinamide, and what basis sets provide optimal accuracy?

- Methodological Answer : Hybrid functionals like B3-LYP with exact-exchange corrections yield thermochemical accuracy (±2.4 kcal/mol for atomization energies) . For geometry optimization, use the 6-31G(d,p) basis set to balance computational cost and precision. Include gradient corrections (e.g., B-P86) to account for electron correlation . Validate results against crystallographic data or gas-phase electron diffraction where available.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data regarding the molecular geometry of 2-chloro-N-methylisonicotinamide?

- Methodological Answer : Cross-validate DFT-predicted bond lengths/angles with X-ray crystallography. If discrepancies arise (e.g., in dihedral angles), reassess the functional’s exchange-correlation terms or incorporate solvent effects via polarizable continuum models (PCM). For systematic errors, benchmark against high-level methods like QCISD/6-311G(df,p) . Document all computational parameters (grid size, convergence criteria) to enable replication .

Q. What strategies should be employed when observed biological activity of 2-chloro-N-methylisonicotinamide conflicts with molecular docking predictions?

- Methodological Answer : Re-evaluate docking force fields (e.g., AMBER vs. CHARMM) and ligand protonation states. Perform molecular dynamics (MD) simulations to assess protein flexibility and binding-site water interactions. Validate in vitro assays using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structurally similar compounds (e.g., N-methylacetamide derivatives) to identify confounding steric or electronic factors .

Q. How can solvent effects and intermolecular interactions be systematically evaluated in the crystallization of 2-chloro-N-methylisonicotinamide?

- Methodological Answer : Conduct polymorph screening using solvents of varying polarity (e.g., DMSO vs. hexane). Analyze crystal packing via Hirshfeld surfaces to quantify intermolecular interactions (Cl···H, π-π stacking). Pair with DFT-D3 dispersion corrections to model van der Waals forces in silico. For metastable forms, use variable-temperature XRD to track phase transitions .

Data Analysis and Validation

Q. What protocols ensure the reliability of purity assessments for 2-chloro-N-methylisonicotinamide in synthetic batches?

- Methodological Answer : Combine orthogonal techniques:

- Chromatography : HPLC with UV/ELSD detection (≥95% purity threshold).

- Elemental Analysis : Match C/H/N/Cl percentages to theoretical values (±0.4% tolerance).

- Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products.

Report full analytical conditions (column type, mobile phase) to comply with journal standards .

Q. How should researchers address discrepancies in reported spectroscopic data for 2-chloro-N-methylisonicotinamide across studies?

- Methodological Answer : Replicate measurements under identical conditions (solvent, concentration, temperature). Compare with reference compounds (e.g., 2-chloroisonicotinamide derivatives) to isolate instrument-specific artifacts . For NMR, calibrate using internal standards (e.g., TMS) and verify H-C HSQC correlations to resolve signal overlap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.